molecular formula C11H16N2O2 B13518992 Tert-butyl 2-(6-aminopyridin-3-yl)acetate

Tert-butyl 2-(6-aminopyridin-3-yl)acetate

Cat. No.: B13518992
M. Wt: 208.26 g/mol
InChI Key: YAYFFJWGNFUKOP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-aminopyridin-3-yl)acetate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a tert-butyl ester group and an aminopyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-aminopyridin-3-yl)acetate typically involves the reaction of 6-aminopyridine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(6-aminopyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The aminopyridine moiety is crucial for binding to the active site of the target, while the ester group modulates the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-aminopyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopyridine and tert-butyl ester groups allows for versatile modifications and applications in various fields of research .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 2-(6-aminopyridin-3-yl)acetate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-8-4-5-9(12)13-7-8/h4-5,7H,6H2,1-3H3,(H2,12,13)

InChI Key

YAYFFJWGNFUKOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=C(C=C1)N

Origin of Product

United States

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